molecular formula C16H16N2O7S2 B5059791 N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonylamino)phenyl]sulfonylacetamide

N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonylamino)phenyl]sulfonylacetamide

Cat. No.: B5059791
M. Wt: 412.4 g/mol
InChI Key: NPTWVLPDBWFWFT-UHFFFAOYSA-N
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Description

N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonylamino)phenyl]sulfonylacetamide is a complex organic compound characterized by its unique structure, which includes a benzodioxin ring and sulfonyl groups

Properties

IUPAC Name

N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonylamino)phenyl]sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O7S2/c1-11(19)17-26(20,21)13-4-2-12(3-5-13)18-27(22,23)14-6-7-15-16(10-14)25-9-8-24-15/h2-7,10,18H,8-9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPTWVLPDBWFWFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonylamino)phenyl]sulfonylacetamide typically involves multiple steps. The initial step often includes the formation of the benzodioxin ring, followed by the introduction of sulfonyl groups. The reaction conditions may vary, but common reagents include sulfonyl chlorides and amines. The reactions are usually carried out under controlled temperatures and pH to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography. The use of advanced analytical techniques ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonylamino)phenyl]sulfonylacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: This involves the replacement of one functional group with another, commonly using reagents like halides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines.

Scientific Research Applications

N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonylamino)phenyl]sulfonylacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonylamino)phenyl]sulfonylacetamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream pathways. This interaction can lead to various biological effects, depending on the target and context.

Comparison with Similar Compounds

Similar Compounds

  • Cetylpyridinium chloride
  • Domiphen bromide

Uniqueness

N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonylamino)phenyl]sulfonylacetamide is unique due to its specific structural features, such as the benzodioxin ring and sulfonyl groups. These features confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

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